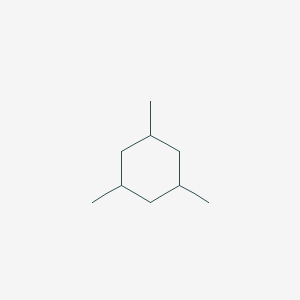

1,3,5-Trimethylcyclohexane

Vue d'ensemble

Description

1,3,5-Trimethylcyclohexane (C₉H₁₈, CAS 1795-26-2) is a cycloalkane derivative featuring three methyl groups symmetrically positioned at the 1, 3, and 5 positions of the cyclohexane ring. This compound exhibits a chair conformation in its most stable form, with methyl groups occupying equatorial positions to minimize steric strain . It is synthesized via methods such as vacuum distillation of reaction mixtures or catalytic hydrogenation of mesitylene (1,3,5-trimethylbenzene) . Key applications include its role in hydrogen storage systems due to its reversible dehydrogenation properties and its use as a structural template in peptide synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3,5-Trimethylcyclohexane can be synthesized through the hydrogenation of mesitylene (1,3,5-trimethylbenzene). The process involves the catalytic hydrogenation of mesitylene in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of mesitylene. The process typically involves the following steps:

- Mesitylene is mixed with hydrogen gas.

- The mixture is passed over a metal catalyst (e.g., palladium or platinum) at elevated temperatures (around 150-200°C) and pressures (20-50 atm).

- The hydrogenation reaction converts mesitylene to this compound.

- The product is then purified through distillation to obtain the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1,3,5-Trimethylcyclohexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions.

Reduction: The compound can be reduced further to form saturated hydrocarbons.

Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorination).

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.

Substitution: Halogenation reactions typically use halogens (e.g., chlorine or bromine) in the presence of light or a catalyst.

Major Products:

Oxidation: Depending on the extent of oxidation, products can include 1,3,5-trimethylcyclohexanol, 1,3,5-trimethylcyclohexanone, or 1,3,5-trimethylcyclohexanoic acid.

Reduction: The major product is a fully saturated hydrocarbon.

Substitution: Monohalogenated products such as 1-chloro-3,5-dimethylcyclohexane.

Applications De Recherche Scientifique

Basic Characteristics

- Molecular Formula: C9H18

- Molecular Weight: 126.2392 g/mol

- CAS Registry Number: 1839-63-0

- Boiling Point: Approximately 411 K

- Melting Point: Approximately 165.7 K

Stereochemistry

1,3,5-Trimethylcyclohexane has several stereoisomers due to the arrangement of its methyl groups. The presence of cis-trans isomerism enhances its chemical diversity:

- Cis Isomers: Methyl groups on the same side of the cyclohexane ring.

- Trans Isomers: Methyl groups on opposite sides of the ring.

The chair conformation is particularly relevant for understanding the stability and reactivity of these isomers, as the axial and equatorial positions of the methyl groups influence steric interactions and overall stability.

Organic Chemistry

This compound serves as a model compound for studying:

- Conformational Analysis: The different conformations (chair vs. boat) provide insights into sterics and dynamics in cyclic compounds.

- Stereochemical Studies: Its ability to form multiple stereoisomers makes it a subject of interest in stereochemistry research.

Material Science

This compound is explored for potential uses in developing:

- Polymeric Materials: Its structure can be utilized to create polymers with specific properties by incorporating it into polymer chains.

- Surfactants: Due to its hydrophobic nature, it can be used in formulations requiring surfactant properties.

Pharmaceutical Research

This compound's derivatives are investigated for:

- Drug Design: The compound's unique structure can influence the pharmacokinetics and pharmacodynamics of drug candidates.

- Synthesis Pathways: It serves as a precursor in synthesizing various biologically active compounds.

Case Study 1: Synthesis and Characterization

A study published in Accounts of Chemical Research detailed the synthesis of cis,cis-1,3,5-Triformyl-1,3,5-trimethylcyclohexane. This research highlighted the compound's potential applications in synthesizing complex organic molecules through targeted cyclization reactions .

Case Study 2: Conformational Analysis

Research focusing on conformational analysis revealed that the stability of different isomers could be significantly affected by substituent positioning. The study demonstrated how axial versus equatorial placements of methyl groups influence steric strain and reactivity .

Case Study 3: Material Applications

Investigations into the use of this compound derivatives in polymer science have shown promise in enhancing material properties such as flexibility and thermal resistance. These findings suggest potential applications in developing advanced materials with tailored characteristics .

Mécanisme D'action

The mechanism of action of 1,3,5-trimethylcyclohexane involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. In polymerization reactions, organic peroxides derived from this compound decompose to generate free radicals, which initiate the polymerization process.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: 1,2,3- and 1,2,4-Trimethylcyclohexane

1,3,5-Trimethylcyclohexane (1,3,5-TMCH) demonstrates distinct reactivity compared to its positional isomers, 1,2,3-trimethylcyclohexane (1,2,3-TMCH) and 1,2,4-trimethylcyclohexane (1,2,4-TMCH), in dehydrogenation reactions. Studies using Pt/CN catalysts under mild conditions (180–210°C) revealed the following trends:

- Reaction Rate (r): 1,3,5-TMCH > 1,2,3-TMCH > 1,2,4-TMCH .

- Activation Energy (Eₐ): 1,3,5-TMCH exhibits the lowest Eₐ (85 kJ/mol), while 1,2,4-TMCH requires the highest (98 kJ/mol) .

The superior dehydrogenation efficiency of 1,3,5-TMCH is attributed to its symmetrical methyl substitution, which reduces steric hindrance and stabilizes transition states during hydrogen release .

Table 1: Dehydrogenation Performance of Trimethylcyclohexane Isomers

| Compound | Reaction Rate (r, mmol/g·h) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| 1,3,5-TMCH | 12.5 | 85 |

| 1,2,3-TMCH | 10.2 | 92 |

| 1,2,4-TMCH | 8.7 | 98 |

Tetramethylcyclohexane Derivatives

1,1,3,5-Tetramethylcyclohexane (C₁₀H₂₀, CAS 4306-65-4) differs from 1,3,5-TMCH by an additional methyl group at the 1-position. This structural modification increases molecular weight (140.27 g/mol vs. 126.24 g/mol for 1,3,5-TMCH) and reduces symmetry, leading to:

- Lower Thermal Stability: Dehydrogenation studies show slower hydrogen release compared to 1,3,5-TMCH due to axial methyl group strain .

- Isomer Complexity: Cis-trans isomerism in tetramethyl derivatives introduces variability in physical properties (e.g., boiling points differ by ~15°C between cis and trans forms) .

Functionalized Derivatives: this compound-1,3,5-tricarboxylic Acid

The carboxylated derivative, cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid (C₁₂H₁₈O₆), retains the chair conformation but replaces methyl groups with carboxyl or ester functionalities. Key differences include:

- Enhanced Polarity: Water solubility increases significantly (>100 mg/mL vs. <1 mg/mL for 1,3,5-TMCH) .

- Applications: Used in coordination chemistry and peptide synthesis due to its rigid, preorganized structure .

Environmental and Industrial Behavior

Biodegradation Resistance

1,3,5-TMCH exhibits slower biodegradation in aquatic environments compared to linear alkanes (e.g., n-decane) and bicyclic alkanes (e.g., bicyclohexyl). In surface water studies, its half-life exceeds 30 days, attributed to:

- Steric Shielding: Methyl groups hinder enzymatic attack on the cyclohexane ring .

- Low Bioavailability: High log Kₒw (octanol-water partition coefficient) limits microbial uptake .

Table 2: Comparative Biodegradation Rates in Surface Water

| Compound | Degradation Half-Life (Days) |

|---|---|

| n-Decane | 3–5 |

| Bicyclohexyl | 7–10 |

| 1,3,5-TMCH | >30 |

Activité Biologique

Overview

1,3,5-Trimethylcyclohexane (TMC) is an organic compound with the molecular formula C₉H₁₈, characterized by a cyclohexane ring with three methyl groups attached at the 1st, 3rd, and 5th positions. This unique structure imparts specific biological activities and interactions that are of significant interest in both industrial and pharmaceutical contexts.

- Molecular Formula : C₉H₁₈

- Boiling Point : Approximately 140°C

- Density : 0.77 g/cm³

- Synthesis Methods :

- Metal-catalyzed hydrogenation of isooctene.

- Isomerization of 1,4-dimethylcyclohexane.

Cytotoxicity

Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxic activity against various cancer cell lines. Notably, Kemp's triacid derivatives, which include TMC, were shown to have an IC₅₀ value of approximately 8.0 µM against the HeLa cancer cell line. This indicates a significant potential for these compounds in cancer therapeutics due to their ability to induce apoptosis in cancer cells without relying on p53 pathways, which are often mutated in various cancers .

The biological activity of TMC can be attributed to its structural properties that facilitate interactions with cellular targets. The compound acts as a solvent and polymerization initiator, enhancing the reactivity of other substances. Its mechanism involves:

- Formation of Free Radicals : In polymerization processes, TMC decomposes to generate free radicals that initiate polymerization reactions.

- Ion Transport : Certain derivatives have been identified to selectively transport calcium (Ca²⁺) and magnesium (Mg²⁺) ions across membranes, which is crucial for cellular signaling and function .

Case Studies

- Cytotoxic Activity Against HeLa Cells :

- Polymerization Applications :

Comparative Analysis

| Compound | IC₅₀ (µM) | Biological Activity |

|---|---|---|

| This compound | ~8.0 | Cytotoxic against HeLa cancer cells |

| Tachpyr | ~5.0 | Cytotoxic towards mouse bladder tumor cells |

| Aliphatic analogue of Trenpyr | ~14.0 | Lower cytotoxicity compared to TMC |

Q & A

Basic Research Questions

Q. What are the key challenges in separating 1,3,5-trimethylcyclohexane isomers using chromatographic techniques, and what methodologies optimize resolution?

- Answer : Separation of this compound isomers requires precise chromatographic conditions due to their structural similarity. Gas chromatography (GC) with polar stationary phases (e.g., polyethylene glycol) enhances resolution by exploiting differences in boiling points and polarity. For example, the retention index for ccc-1,3,5-trimethylcyclohexane is 0.469 under optimized GC conditions . Methodological adjustments, such as temperature programming and carrier gas flow rates, are critical for distinguishing cis/trans configurations.

Q. How does the steric environment of this compound influence its conformational stability compared to simpler cycloalkanes?

- Answer : The three methyl groups in this compound create a sterically crowded equatorial arrangement, favoring a chair conformation with minimal 1,3-diaxial interactions. Computational studies (e.g., molecular mechanics or DFT) reveal that substituent bulkiness increases ring strain, reducing flexibility compared to unsubstituted cyclohexane. Experimental data from X-ray crystallography of derivatives (e.g., Kemp’s tricarboxylic acid analog) confirm this rigidity .

Q. What are the standard protocols for synthesizing this compound derivatives, and how do reaction conditions affect yields?

- Answer : Common synthesis routes include catalytic hydrogenation of 1,3,5-trimethylbenzene (mesitylene) or alkylation of cyclohexane. For derivatives like this compound-1,3,5-tricarboxylic acid, stepwise esterification and cyclization under acidic conditions yield ~60–70% purity, requiring recrystallization for optimization . Solvent choice (e.g., ethanol vs. DMF) and temperature control are critical to avoid side reactions.

Advanced Research Questions

Q. How do low-temperature oxidation mechanisms of this compound differ from linear alkanes, and what kinetic models explain these pathways?

- Answer : In jet-stirred reactor (JSR) experiments, this compound exhibits unique low-temperature oxidation pathways due to its cyclic structure. Key intermediates include cyclic ethers and ketones formed via O₂ addition to methyl-substituted carbons. Kinetic modeling (e.g., using CHEMKIN) identifies rate-limiting steps such as H-atom abstraction from tertiary C-H bonds, with activation energies ~30–40 kJ/mol higher than n-alkanes .

Q. What experimental and computational approaches resolve discrepancies between predicted (BioHCwin) and observed biodegradation rates of this compound in aquatic systems?

- Answer : BioHCwin underpredicts the persistence of this compound in surface water due to its assumption of linear alkane degradation kinetics. Experimental half-life data (e.g., >100 days in mesocosm studies) highlight the role of microbial consortia adaptation and bioavailability limitations. Advanced QSAR models incorporating 3D molecular descriptors (e.g., polar surface area) improve predictions .

Q. How do isothermal vs. non-isothermal DSC analyses inform the thermal stability and decomposition hazards of this compound peroxides?

- Answer : Non-isothermal differential scanning calorimetry (DSC) reveals two exothermic peaks for 1,1-di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane, corresponding to peroxide bond cleavage (150–180°C) and hydrocarbon decomposition (200–250°C). Isothermal studies at 100°C show autocatalytic behavior, with activation energies of ~120 kJ/mol calculated via Flynn-Wall-Ozawa methods. GC/MS identifies volatile byproducts (e.g., acetone, CO₂) for risk assessment .

Q. What mechanistic insights link this compound exposure to reactive oxygen species (ROS) generation in neuronal cells?

- Answer : In vitro studies on cerebellar granule cells show that this compound disrupts mitochondrial electron transport, increasing superoxide (O₂⁻) production. ROS formation correlates with Erk1/2 phosphorylation and Akt-1/Raf-1 pathway activation. Fluorescent probes (e.g., DCFH-DA) and inhibitors (e.g., NAC) validate these pathways, suggesting neurotoxicity via oxidative stress .

Q. Methodological Recommendations

Propriétés

IUPAC Name |

1,3,5-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNRTOSCFYDTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862763, DTXSID801025627, DTXSID901025632 | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent acrid odor; [Chem Service MSDS] | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1839-63-0, 1795-26-2, 1795-27-3 | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1839-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,trans-5-Trimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,cis-5-Trimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.